Cas no 2172458-37-4 (3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine structure
2172458-37-4 structure
商品名:3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
CAS番号:2172458-37-4
MF:C13H18N6
メガワット:258.322221279144
CID:6149179
PubChem ID:165867334

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
    • 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
    • 2172458-37-4
    • EN300-1592085
    • インチ: 1S/C13H18N6/c1-2-9(3-1)6-7-19-13-11(17-18-19)12(14-8-15-13)16-10-4-5-10/h8-10H,1-7H2,(H,14,15,16)
    • InChIKey: SPVYEJPETZEBNV-UHFFFAOYSA-N
    • ほほえんだ: N(C1=C2C(=NC=N1)N(CCC1CCC1)N=N2)C1CC1

計算された属性

  • せいみつぶんしりょう: 258.15929460g/mol
  • どういたいしつりょう: 258.15929460g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 68.5Ų

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1592085-0.1g
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
0.1g
$1508.0 2023-05-26
Enamine
EN300-1592085-0.05g
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
0.05g
$1440.0 2023-05-26
Enamine
EN300-1592085-1.0g
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
1g
$1714.0 2023-05-26
Enamine
EN300-1592085-2.5g
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
2.5g
$3362.0 2023-05-26
Enamine
EN300-1592085-250mg
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
250mg
$1577.0 2023-09-23
Enamine
EN300-1592085-10000mg
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
10000mg
$7373.0 2023-09-23
Enamine
EN300-1592085-2500mg
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
2500mg
$3362.0 2023-09-23
Enamine
EN300-1592085-1000mg
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
1000mg
$1714.0 2023-09-23
Enamine
EN300-1592085-5000mg
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
5000mg
$4972.0 2023-09-23
Enamine
EN300-1592085-100mg
3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172458-37-4
100mg
$1508.0 2023-09-23

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amineに関する追加情報

Introduction to 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine (CAS No. 2172458-37-4)

The compound 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine, identified by its CAS number 2172458-37-4, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a triazolo[4,5-d]pyrimidine core, combined with substituents such as 2-cyclobutylethyl and N-cyclopropyl, endows the compound with distinct pharmacophoric properties that make it a valuable candidate for further investigation.

Recent studies in the domain of drug discovery have highlighted the importance of triazolo[4,5-d]pyrimidine scaffolds in developing novel therapeutic agents. These structures are known for their ability to modulate various biological pathways, particularly those involving kinases and other enzyme targets. The 7-amino group in the molecular framework further enhances its potential as a precursor for pharmacological intervention. This compound’s design reflects a strategic approach to optimize binding affinity and selectivity, which are critical factors in drug development.

The 2-cyclobutylethyl moiety is a notable feature of this molecule, contributing to its steric and electronic properties. Such substituents are often incorporated to improve solubility and metabolic stability, which are essential for the efficacy and safety of pharmaceuticals. Additionally, the N-cyclopropyl group introduces rigidity to the molecular structure, potentially enhancing interactions with biological targets. These structural elements collectively contribute to the compound’s unique pharmacological profile.

In the context of current research, compounds with triazolo[4,5-d]pyrimidine cores have shown promise in treating a variety of diseases, including cancer and inflammatory disorders. The ability of this scaffold to inhibit key enzymes involved in cell proliferation and signal transduction makes it an attractive target for medicinal chemists. Furthermore, modifications such as those seen in 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine suggest a deliberate effort to fine-tune its biological activity for specific therapeutic applications.

One of the most compelling aspects of this compound is its potential as an inhibitor of protein kinases—enzymes that play a crucial role in numerous cellular processes. Dysregulation of kinase activity is implicated in many diseases, making kinase inhibitors a major focus of drug development efforts. The structural features of 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine, particularly the triazolo[4,5-d]pyrimidine ring system, are well-suited for interacting with the active sites of these enzymes. This interaction can lead to the development of novel therapeutics with improved efficacy and reduced side effects compared to existing treatments.

Recent advancements in computational chemistry have enabled more precise predictions of a compound’s biological activity based on its structure. Virtual screening techniques have been employed to identify potential hits like 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine, leveraging large databases and machine learning algorithms. These methods have accelerated the drug discovery process by allowing researchers to rapidly assess the potential of new molecules before conducting expensive wet-lab experiments. The integration of computational tools with experimental validation has become indispensable in modern medicinal chemistry.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the triazolo[4,5-d]pyrimidine core, followed by functional group transformations to introduce the 2-cyclobutylethyl and N-cyclopropyl substituents. Advances in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before. Techniques such as transition-metal catalysis and flow chemistry have been particularly useful in streamlining synthetic routes.

Once synthesized, rigorous characterization is essential to confirm the identity and purity of the compound. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed. These methods provide detailed information about the molecular structure and help ensure that the compound meets the required specifications for further testing.

Evaluation of biological activity typically involves testing the compound against a panel of relevant targets in vitro. For example, kinase inhibition assays can be used to assess its potential as an anticancer agent or an anti-inflammatory drug. Initial results from such assays can provide valuable insights into its therapeutic potential and guide subsequent optimization efforts. Collaborative efforts between computational chemists and experimental biologists are often required to interpret these results effectively.

The development pipeline for this type of compound usually involves several stages before it can be translated into a clinical setting. Preclinical studies are conducted to evaluate its safety profile and pharmacokinetic properties in animal models. These studies provide critical data on dosing regimens, metabolism pathways, and potential toxicities before human trials can begin. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require comprehensive preclinical data before approving any new drug.

One area where this compound shows particular promise is in addressing unmet medical needs related to chronic diseases. Conditions such as cancer and inflammatory disorders often involve complex signaling pathways that are difficult to target with existing therapies. The unique structural features of 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine make it well-suited for modulating these pathways effectively

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量